

# Terbium-161: A Superior Theranostic Radionuclide on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-161 |           |
| Cat. No.:            | B1209772    | Get Quote |

For researchers, scientists, and drug development professionals, the quest for more effective cancer treatments is a continuous journey. In the realm of targeted radionuclide therapy, **Terbium-161** (<sup>161</sup>Tb) is emerging as a highly promising alternative to established isotopes like Lutetium-177 (<sup>177</sup>Lu), offering the potential for enhanced therapeutic efficacy, particularly against micrometastatic disease. This guide provides a comprehensive comparison of <sup>161</sup>Tb and <sup>177</sup>Lu, supported by experimental data, to validate its potential as a superior theranostic radionuclide.

The primary advantage of <sup>161</sup>Tb lies in its unique decay properties. While both <sup>161</sup>Tb and <sup>177</sup>Lu are beta-emitting radionuclides with similar half-lives, <sup>161</sup>Tb also emits a significant number of low-energy conversion and Auger electrons.[1][2] These electrons have a very short range, depositing their energy within a few micrometers, making them highly effective at destroying microscopic tumors and even single cancer cells that may escape the longer-range beta radiation of <sup>177</sup>Lu.[3][4][5] This characteristic is particularly crucial for eradicating minimal residual disease, a major cause of cancer relapse.[4][6]

Preclinical and early clinical studies have demonstrated the superior therapeutic potential of <sup>161</sup>Tb-labeled radiopharmaceuticals compared to their <sup>177</sup>Lu counterparts. For instance, studies have shown that <sup>161</sup>Tb can deliver a significantly higher radiation dose to small tumor cell clusters and circulating tumor cells.[7][8] This increased dose deposition has translated into more efficient tumor growth inhibition in preclinical models.[9]



# Comparative Analysis: Terbium-161 vs. Lutetium-177

To facilitate a clear understanding of their distinct properties, the following tables summarize the key physical and therapeutic characteristics of **Terbium-161** and Lutetium-177.

Table 1: Physical Decay Characteristics

| Property                          | Terbium-161 (¹6¹Tb)                      | Lutetium-177 (¹ <sup>77</sup> Lu)     |
|-----------------------------------|------------------------------------------|---------------------------------------|
| Half-life                         | 6.953 days[10]                           | 6.65 days[8]                          |
| Primary Emission                  | $\beta^-$ (Beta)                         | β <sup>-</sup> (Beta)                 |
| Mean β <sup>-</sup> Energy        | 154 keV[11]                              | 134 keV[11]                           |
| Additional Emissions              | Auger electrons, Conversion electrons[1] | Low abundance of conversion electrons |
| Gamma Emissions for SPECT Imaging | 48.9 keV (17.0%), 74.6 keV (10.2%)[12]   | 113 keV (6.4%), 208 keV<br>(11%)[11]  |

Table 2: Therapeutic and Imaging Properties

| Property              | Terbium-161 (¹6¹Tb)                                                                                 | Lutetium-177 ( <sup>177</sup> Lu)                         |
|-----------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Therapeutic Efficacy  | Potentially superior for small tumors and micrometastases due to Auger/conversion electrons.[3][13] | Established efficacy for larger tumors.[14][15]           |
| SPECT Imaging Quality | Good quality images enabling visualization of metastatic lesions.[16][17]                           | Well-established for post-<br>therapy imaging.[18]        |
| Chelation Chemistry   | Chemically similar to Lutetium, allowing use of established chelators like DOTA.[10][13]            | Well-established with various chelators (e.g., DOTA).[19] |



### **Experimental Protocols**

The transition from preclinical research to clinical application relies on well-defined experimental protocols. The chemical similarities between terbium and lutetium allow for the adaptation of existing radiolabeling procedures.[13][20]

## General Radiolabeling Protocol for DOTA-conjugated Peptides with Terbium-161

This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide (e.g., a PSMA-targeting ligand) with <sup>161</sup>Tb.

- Preparation: A reaction vial is prepared with a specific amount of the DOTA-conjugated peptide in a suitable buffer (e.g., ammonium acetate or sodium acetate) to maintain an optimal pH for labeling (typically pH 4.0-5.0).
- Radionuclide Addition: A calibrated amount of no-carrier-added (n.c.a.) <sup>161</sup>TbCl₃ solution is added to the reaction vial. The molar ratio of chelator to radionuclide is crucial and optimized to ensure high labeling efficiency.
- Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 85-95°C) for a specific duration (e.g., 15-30 minutes) to facilitate the complexation of <sup>161</sup>Tb by the DOTA chelator.
- Quality Control: After incubation, the radiochemical purity of the resulting <sup>161</sup>Tb-labeled peptide is determined using methods like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is generally required for clinical use.
- Purification (if necessary): If the radiochemical purity is below the required threshold, the
  product can be purified using methods like solid-phase extraction (e.g., C18 Sep-Pak
  cartridge) to remove unchelated <sup>161</sup>Tb and other impurities.
- Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline with a stabilizer like ascorbic acid to prevent radiolysis) for in vivo administration.



## **Visualizing the Theranostic Advantage**

The following diagrams illustrate key concepts and workflows related to **Terbium-161**.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Terbium-161 | NRG PALLAS [nrgpallas.com]
- 3. Is Terbium-161 the Next Lutetium-177? A New Era for Theranostics on the Horizon PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbium-161: A New Frontier in Targeted Radionuclide Therapy Light Medical Ltd [lightmedical.co.uk]
- 5. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 6. theranos.care [theranos.care]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. 161Tb [prismap.eu]
- 11. Quantitative terbium-161 SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terbium-161 in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 | CoLab [colab.ws]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. Prostate-specific membrane antigen theranostics: therapy with lutetium-177 PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. urotoday.com [urotoday.com]
- 18. The Role of SPECT/CT in 177 Lu-PSMA-617 Theranostics: Case-based Review of Response and Progression Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Terbium-161 in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Terbium-161: A Superior Theranostic Radionuclide on the Horizon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#validating-terbium-161-as-a-superior-theranostic-radionuclide]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com